molecular formula C20H23ClFN3OS B2968437 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride CAS No. 1216768-97-6

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride

Cat. No.: B2968437
CAS No.: 1216768-97-6
M. Wt: 407.93
InChI Key: RXYJXAMCZHGVOD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl group and a dimethylaminopropyl side chain, synthesized as a hydrochloride salt to enhance solubility and stability . Its structural complexity arises from the benzothiazole core, which is substituted with fluorine at position 6, and the 3-methylbenzamide moiety linked via a dimethylaminopropyl spacer. The dimethylamino group may improve membrane permeability, while the fluorine atom likely modulates electronic properties and binding affinity .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-15(12-14)19(25)24(11-5-10-23(2)3)20-22-17-9-8-16(21)13-18(17)26-20;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYJXAMCZHGVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H22ClFN2OSC_{17}H_{22}ClFN_2OS with a molecular weight of approximately 383.9 g/mol. The presence of the dimethylamino group, fluorobenzo[d]thiazole moiety, and a benzamide structure enhances its pharmacological profile.

Property Value
Molecular FormulaC17H22ClFN2OS
Molecular Weight383.9 g/mol
SolubilityHigh (as hydrochloride)

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • DNA Binding : Compounds with benzothiazole structures often exhibit binding affinity for DNA, particularly within the minor groove. This interaction can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The presence of the dimethylamino group suggests potential interactions with various enzymes involved in metabolic pathways, which could contribute to its anticancer effects .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds exhibit activity against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial efficacy .

Study 1: Antitumor Efficacy in Cell Lines

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The results showed:

  • Cell Lines Tested : HCC827 and NCI-H358
  • IC50 Values :
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM
  • Assay Type : 2D vs. 3D cultures indicated higher efficacy in 2D assays .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against several pathogens:

  • Pathogens : Staphylococcus aureus, Escherichia coli
  • Method : Disk diffusion method
  • Results : Exhibited significant inhibition zones compared to control samples .

Comparison with Similar Compounds

Substituent Variations in Benzothiazole Derivatives

Several analogues share the benzothiazole core but differ in substituents and side chains:

Compound Name Key Substituents Structural Features Potential Impact
Main Compound () 6-fluoro, 3-methylbenzamide Fluorine enhances electronegativity; dimethylaminopropyl improves solubility Higher receptor specificity and bioavailability due to polar interactions
N-(6-trifluoromethylbenzothiazol-2-yl)acetamides () Trifluoromethyl, methoxy/trimethoxy groups Acetamide linkage instead of benzamide; electron-withdrawing CF₃ group Increased metabolic stability but reduced solubility compared to fluoro
Flutolanil () Trifluoromethyl, isopropoxy Agrochemical benzamide; bulky substituents Pesticidal activity via lipid biosynthesis inhibition; less CNS penetration
N-(4-methoxybenzo[d]thiazol-2-yl)carboxamide () Methoxy, benzo[d]thiazole-carboxamide Methoxy group reduces electronegativity; thiazole-carboxamide backbone Altered pharmacokinetics due to reduced polarity

Functional Group Analysis

  • Benzamide vs.
  • Fluoro vs. Trifluoromethyl : Fluorine’s small size allows tighter binding, while trifluoromethyl () offers steric bulk and enhanced lipophilicity, favoring different biological targets.
  • Dimethylaminopropyl Chain: Unique to the main compound, this group may act as a protonatable moiety under physiological conditions, improving solubility and blood-brain barrier penetration .

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